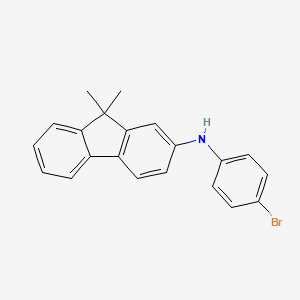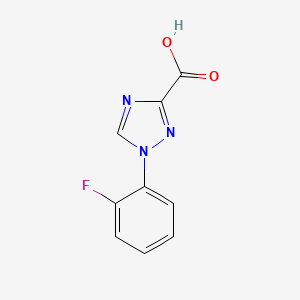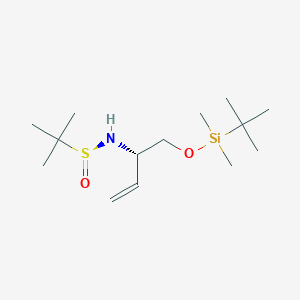
1-Methyl-4-((4-methylpyridin-3-yl)methyl)piperazine
説明
1-Methyl-4-((4-methylpyridin-3-yl)methyl)piperazine is a chemical compound that belongs to the class of organic compounds known as piperazines. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This particular compound features a methyl group attached to the nitrogen atom and a pyridine ring substituted with a methyl group at the 4-position.
Synthetic Routes and Reaction Conditions:
Buchwald-Hartwig Amination: This method involves the palladium-catalyzed amination of 4-methylpyridine-3-carbaldehyde with 1-methylpiperazine under an inert atmosphere, typically using a base such as potassium tert-butoxide.
Reductive Amination: This involves the reaction of 4-methylpyridine-3-carbaldehyde with 1-methylpiperazine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods:
Batch Process: The compound can be synthesized in a batch reactor where the reagents are added sequentially under controlled temperature and pressure conditions.
Continuous Flow Process: This method involves the continuous addition of reagents through a reactor system, allowing for more efficient production and easier scale-up.
化学反応の分析
Oxidation: The compound can undergo oxidation at the methyl group on the pyridine ring, resulting in the formation of a pyridine N-oxide.
Reduction: Reduction of the pyridine ring can lead to the formation of a piperazine derivative with a reduced pyridine ring.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed:
Pyridine N-oxide
Reduced pyridine derivatives
Substituted piperazine derivatives
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: It serves as a ligand in biological studies, interacting with various receptors and enzymes.
Industry: It is used in the manufacturing of dyes, pigments, and other industrial chemicals.
作用機序
The compound exerts its effects through interactions with molecular targets such as receptors and enzymes. The specific mechanism of action depends on the biological context, but it generally involves binding to the active site of the target molecule, leading to modulation of its activity.
Molecular Targets and Pathways Involved:
Receptors: The compound may interact with G-protein-coupled receptors (GPCRs) and ion channels.
Enzymes: It may inhibit or activate specific enzymes involved in metabolic pathways.
類似化合物との比較
1-Methylpiperazine: Similar in structure but lacks the pyridine ring.
4-Methylpyridine: Similar pyridine ring but lacks the piperazine moiety.
Piperazine: Basic structure without the methyl groups.
Uniqueness: 1-Methyl-4-((4-methylpyridin-3-yl)methyl)piperazine is unique due to its combination of the pyridine ring and the piperazine moiety, which allows for diverse chemical reactivity and biological activity.
特性
IUPAC Name |
1-methyl-4-[(4-methylpyridin-3-yl)methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-11-3-4-13-9-12(11)10-15-7-5-14(2)6-8-15/h3-4,9H,5-8,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARWDLHFUJLMMEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)CN2CCN(CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10744509 | |
| Record name | 1-Methyl-4-[(4-methylpyridin-3-yl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10744509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245649-63-1 | |
| Record name | 1-Methyl-4-[(4-methylpyridin-3-yl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10744509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 1-(thieno[3,2-B]thiophen-2-YL)cyclopropane-1-carboxylate](/img/structure/B1511225.png)
![({1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopropyl}methyl)amine](/img/structure/B1511226.png)








![[1-BenzyloxyMethyl-2-(5-broMo-pyridin-3-yloxy)-ethyl]-carbaMic acid tert-butyl ester](/img/structure/B1511305.png)

